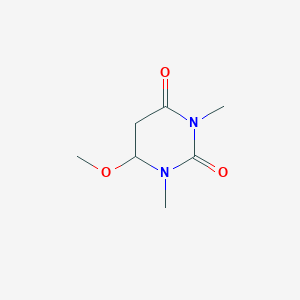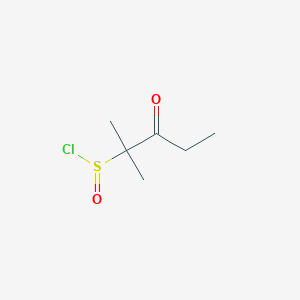![molecular formula C18H18ClN3O3 B14564715 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid CAS No. 61698-23-5](/img/structure/B14564715.png)
1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole and phenylpropyl groups with a nitric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized with imidazole under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the function of key proteins .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- Prothioconazole
Comparison: 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it a valuable compound for specialized applications .
Properties
CAS No. |
61698-23-5 |
|---|---|
Molecular Formula |
C18H18ClN3O3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-[3-(2-chlorophenyl)-2-phenylpropyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H17ClN2.HNO3/c19-18-9-5-4-8-16(18)12-17(13-21-11-10-20-14-21)15-6-2-1-3-7-15;2-1(3)4/h1-11,14,17H,12-13H2;(H,2,3,4) |
InChI Key |
AIVBZPXANUEBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)CN3C=CN=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


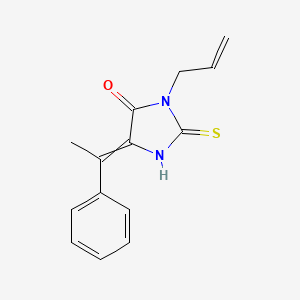
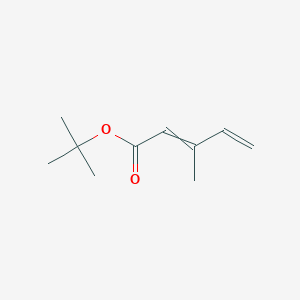
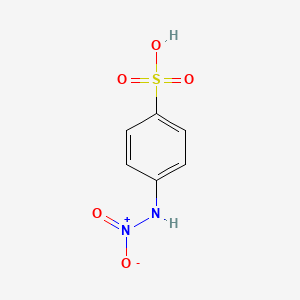
![2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol](/img/structure/B14564646.png)
![4-{[4-(Aminomethyl)cyclohexane-1-carbonyl]oxy}benzoic acid](/img/structure/B14564647.png)
![N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14564653.png)
![2-[(2-Fluoro-5-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14564661.png)
dimethylsilane](/img/structure/B14564669.png)
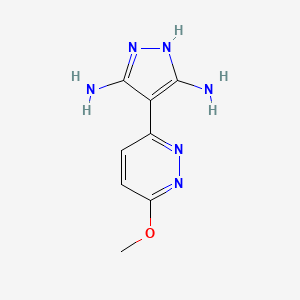
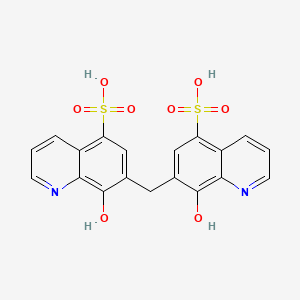
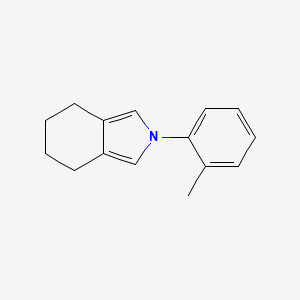
![[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane](/img/structure/B14564703.png)
